Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of pyridine, featuring a methyl ester group at the 2-position and a 3,5-difluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 2-bromopyridine.
Suzuki-Miyaura Coupling: The 3,5-difluorobenzene undergoes a Suzuki-Miyaura coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 6-(3,5-difluorophenyl)pyridine.
Esterification: The resulting 6-(3,5-difluorophenyl)pyridine is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 6-(3,5-difluorophenyl)pyridine-2-methanol.
Oxidation: Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyridine ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
- Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate
- Methyl 6-(3,5-difluorophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is unique due to the specific positioning of the difluorophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
867208-91-1 |
---|---|
Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
InChI Key |
ZIRUXSGTPALQSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.